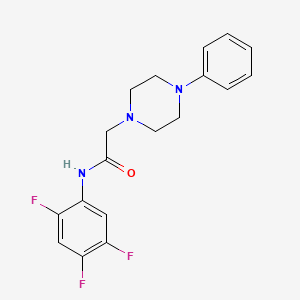

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide

Description

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and an acetamide moiety attached to a trifluorophenyl group. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O/c19-14-10-16(21)17(11-15(14)20)22-18(25)12-23-6-8-24(9-7-23)13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORPZYPFGURMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2F)F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:

Formation of 4-phenylpiperazine: This intermediate is synthesized by reacting phenylamine with piperazine under controlled conditions.

Acylation Reaction: The 4-phenylpiperazine is then acylated using 2,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorophenyl ring, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide involves the alkylation of 4-phenylpiperazine with various acylating agents. The resulting derivatives have been characterized using techniques such as NMR and mass spectrometry to confirm their structures. The molecular formula is , with a molecular weight of 365.38 g/mol.

Overview

Research has demonstrated that derivatives of This compound exhibit significant anticonvulsant activity. A study synthesized twenty-two new derivatives and evaluated their efficacy using various animal models of epilepsy, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Key Findings

- Efficacy in Animal Models :

- Structure-Activity Relationship (SAR) :

- Neurotoxicity Assessment :

Potential Therapeutic Applications

Given its promising anticonvulsant properties, This compound may serve as a lead compound for developing new antiepileptic drugs (AEDs). The ability to modify its structure allows for further optimization aimed at enhancing efficacy and reducing side effects.

Comparative Analysis of Anticonvulsant Activity

The following table summarizes the ED50 values and protective indices of various compounds tested in comparison to established AEDs:

| Compound | ED50 (mg/kg) | Protective Index (TD50/ED50) |

|---|---|---|

| Compound 20 | 52.30 | >9.56 |

| Phenytoin | 28.10 | >3.6 |

| Valproic Acid | 485 | 1.6 |

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(4-phenylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide: Similar structure but with two fluorine atoms, leading to different chemical and biological properties.

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trichlorophenyl)acetamide: Chlorine atoms instead of fluorine, affecting its reactivity and applications.

Uniqueness

2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide stands out due to the presence of three fluorine atoms, which significantly influence its chemical stability, reactivity, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide is a member of the phenylacetamide class, which has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of 4-phenylpiperazine with appropriate trifluorophenyl acetamide derivatives. The process can be summarized as follows:

- Starting Materials : 4-phenylpiperazine and 2,4,5-trifluorophenyl acetamide.

- Reagents : Alkylating agents such as 2-chloro-1-(3-chlorophenyl)ethanone.

- Reaction Conditions : Conducted under controlled temperature and time to ensure optimal yield and purity.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant activity in various animal models. The evaluation typically employs the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests to assess efficacy.

- Key Findings :

The structure-activity relationship (SAR) analysis revealed that the incorporation of the trifluoromethyl group was crucial for enhancing anticonvulsant activity. The lipophilicity of these compounds also plays a significant role in their central nervous system (CNS) distribution and overall pharmacological profile .

The mechanism through which This compound exerts its biological effects is believed to involve modulation of neurotransmitter systems in the CNS:

- GABAergic System : Potential enhancement of GABA receptor activity has been suggested, which is critical for anticonvulsant effects.

- Ion Channel Modulation : Interactions with sodium and calcium channels may contribute to its protective effects against seizure activity.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Kamiński et al. (2015) : This study synthesized multiple derivatives and evaluated their anticonvulsant properties in animal models, establishing a clear link between structural modifications and biological efficacy .

- Obniska et al. (2013) : Focused on SAR analysis, highlighting how modifications to the piperazine moiety influenced anticonvulsant activity compared to established antiepileptic drugs like phenytoin .

Data Summary

The following table summarizes key biological activities and properties observed in various studies:

| Compound | Dose (mg/kg) | MES Test Results | Onset Time | Duration |

|---|---|---|---|---|

| Compound 14 | 100 | Effective | 0.5 h | Long-lasting |

| Compound 19 | 300 | Effective | Both times | Prolonged |

| Morpholine Derivative 24 | 100 | Effective | 0.5 h | Shorter duration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.